2-(4-Bromophenyl)-1,2,4-oxadiazolidine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-1,2,4-oxadiazolidine-3,5-dione is a heterocyclic compound that contains a bromophenyl group attached to an oxadiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1,2,4-oxadiazolidine-3,5-dione typically involves the reaction of 4-bromobenzohydrazide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxadiazolidine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-1,2,4-oxadiazolidine-3,5-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The oxadiazolidine ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Major Products
Substitution: Products include derivatives where the bromine atom is replaced by another functional group.
Oxidation and Reduction: These reactions can lead to the formation of various oxidized or reduced forms of the compound, depending on the specific conditions used.
Scientific Research Applications
2-(4-Bromophenyl)-1,2,4-oxadiazolidine-3,5-dione has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism by which 2-(4-Bromophenyl)-1,2,4-oxadiazolidine-3,5-dione exerts its effects involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes . In anticancer research, it may induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic Acid: Another bromophenyl compound with different functional groups and applications.
Thiazole Derivatives: Compounds with similar heterocyclic structures but different biological activities.
Uniqueness
2-(4-Bromophenyl)-1,2,4-oxadiazolidine-3,5-dione is unique due to its specific ring structure and the presence of both bromophenyl and oxadiazolidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
59746-14-4 |
---|---|
Molecular Formula |
C8H5BrN2O3 |
Molecular Weight |
257.04 g/mol |
IUPAC Name |
2-(4-bromophenyl)-1,2,4-oxadiazolidine-3,5-dione |
InChI |
InChI=1S/C8H5BrN2O3/c9-5-1-3-6(4-2-5)11-7(12)10-8(13)14-11/h1-4H,(H,10,12,13) |
InChI Key |
RGDLWMZUBOZXLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)NC(=O)O2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.